molecular formula C7H5Cl2NO2 B599425 3-Amino-4,5-dichlorobenzoic acid CAS No. 50917-30-1

3-Amino-4,5-dichlorobenzoic acid

Cat. No.: B599425
CAS No.: 50917-30-1
M. Wt: 206.022
InChI Key: IZZMZATWWAVDRK-UHFFFAOYSA-N
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Description

3-Amino-4,5-dichlorobenzoic acid is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzoic acid, characterized by the presence of amino and dichloro substituents on the benzene ring

Scientific Research Applications

3-Amino-4,5-dichlorobenzoic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 3,5-Dichlorobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4,5-dichlorobenzoic acid typically involves the chlorination of anthranilic acid followed by diazotization and reduction. One common method includes:

    Chlorination: Anthranilic acid is chlorinated using hydrochloric acid and hydrogen peroxide at elevated temperatures to introduce chlorine atoms at the desired positions.

    Diazotization: The chlorinated product undergoes diazotization using sodium nitrite and hydrochloric acid.

    Reduction: The diazonium salt is then reduced to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,5-dichlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Comparison with Similar Compounds

  • 3-Amino-2,5-dichlorobenzoic acid
  • 4-Amino-3,5-dichlorobenzoic acid
  • 2-Amino-4,5-dichlorobenzoic acid

Comparison: 3-Amino-4,5-dichlorobenzoic acid is unique due to the specific positioning of the amino and dichloro groups, which affects its chemical properties and reactivity. Compared to its isomers, it may exhibit different biological activities and industrial applications. For example, the position of the substituents can influence the compound’s solubility, stability, and interaction with other molecules .

Properties

IUPAC Name

3-amino-4,5-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZMZATWWAVDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652097
Record name 3-Amino-4,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50917-30-1
Record name 3-Amino-4,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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